
Acide 4-(éthylamino)quinazoline-7-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
The quinazoline scaffold, particularly derivatives like 4-(ethylamino)quinazoline-7-carboxylic acid, has shown promising anticancer properties. Studies indicate that compounds containing this structure can inhibit various cancer cell lines through multiple mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
A significant study evaluated the cytotoxic effects of quinazoline derivatives on human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
q8 | HCT-116 | 5.6 |
q9 | MCF-7 | 3.2 |
Anti-inflammatory Properties
4-(Ethylamino)quinazoline-7-carboxylic acid has been studied for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Inhibition of this enzyme can lead to increased levels of EETs, which are known for their anti-inflammatory effects.
Case Study: Inhibition of sEH
Research demonstrated that novel quinazoline derivatives could selectively inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM. This inhibition is linked to reduced inflammation and improved outcomes in metabolic and cardiovascular disorders .
Compound | sEH Inhibition IC50 (µM) |
---|---|
34 | 0.30 |
35 | 0.66 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored, with some compounds demonstrating significant activity against various pathogens.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed varying degrees of inhibition, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting potential for development as antimicrobial agents .
Compound | MIC against Mycobacterium smegmatis (µg/mL) |
---|---|
6d | 6.25 |
9c | 12.5 |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)quinazoline-7-carboxylic acid typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Ethylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Quinazoline derivatives with different functional groups.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline compounds.
Mécanisme D'action
The mechanism of action of 4-(Ethylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)quinazoline-7-carboxylic acid
- 4-(Methylamino)quinazoline-7-carboxylic acid
- 4-(Amino)quinazoline-7-carboxylic acid
Comparison: 4-(Ethylamino)quinazoline-7-carboxylic acid is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Activité Biologique
4-(Ethylamino)quinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-(Ethylamino)quinazoline-7-carboxylic acid is characterized by its quinazoline core, which is known for various biological activities. The presence of the ethylamino group and the carboxylic acid moiety enhances its solubility and reactivity, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives, including 4-(ethylamino)quinazoline-7-carboxylic acid, have shown potent anticancer effects by inhibiting key enzymes involved in cancer progression.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases and histone deacetylases (HDACs), which are crucial targets in cancer therapy.
The biological activity of 4-(ethylamino)quinazoline-7-carboxylic acid primarily involves:
- Inhibition of Kinases : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- HDAC Inhibition : By inhibiting HDACs, it can alter gene expression patterns that favor apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The efficacy of 4-(ethylamino)quinazoline-7-carboxylic acid can be attributed to its structural components:
- Quinazoline Core : Essential for binding to target enzymes.
- Ethylamino Group : Enhances interaction with biological targets and improves pharmacokinetic properties.
- Carboxylic Acid Moiety : Contributes to solubility and bioavailability.
Table 1: Comparison of Biological Activities of Quinazoline Derivatives
Compound Name | Activity Type | IC50 (nM) | Target Enzyme |
---|---|---|---|
4-(Ethylamino)quinazoline-7-carboxylic acid | Anticancer | <10 | EGFR |
Quinazolin-4-one Hydroxamic Acid | Dual PI3K/HDAC Inhibitor | <10 | PI3K/HDAC |
6,7-disubstituted Quinazolines | Irreversible EGFR Inhibitor | <50 | EGFR |
Case Studies
- Anticancer Efficacy : A study demonstrated that 4-(ethylamino)quinazoline-7-carboxylic acid exhibited significant cytotoxicity against various human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in resistant cancer types .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The pharmacokinetic profile indicated good absorption and distribution within tissues, supporting its potential as an effective therapeutic agent .
- Combination Therapies : Research has explored the use of 4-(ethylamino)quinazoline-7-carboxylic acid in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells .
Propriétés
IUPAC Name |
4-(ethylamino)quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXLFFPDLUKKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.